1-(4-Bromophenyl)pentan-2-ol
Description
Significance of Aryl-Substituted Secondary Alcohols in Modern Organic Synthesis and Catalysis
Aryl-substituted secondary alcohols are crucial building blocks in modern organic synthesis due to their versatile reactivity. The hydroxyl group can be a site for various chemical transformations, while the aryl group can be modified to tune the molecule's electronic and steric properties. These compounds are particularly important in the synthesis of chiral molecules, which are essential in the pharmaceutical industry where a specific three-dimensional arrangement of atoms is often required for biological activity. nih.govfrontiersin.org
The development of catalytic asymmetric synthesis has revolutionized the production of enantiomerically pure compounds, and aryl-substituted secondary alcohols are frequently used as substrates or products in these reactions. frontiersin.orgnih.gov For instance, the asymmetric reduction of prochiral ketones is a common method to produce chiral secondary alcohols. nih.gov Furthermore, these alcohols can serve as precursors to other valuable functional groups or be incorporated into more complex molecular architectures. Their application extends to materials science and agricultural chemistry, highlighting their broad utility. alfachemic.com
The catalytic cross-coupling of secondary alcohols represents another significant area of research. acs.org This methodology allows for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis, by coupling two different alcohol molecules. acs.org Such reactions are often greener and more atom-economical, producing water as the primary byproduct. acs.org
Overview of Research Imperatives for Brominated Phenyl Alcohols
The presence of a bromine atom on the phenyl ring of an alcohol, as seen in 1-(4-Bromophenyl)pentan-2-ol, imparts specific properties that are highly valuable in chemical synthesis. Brominated aromatic compounds are key starting materials for a multitude of synthetic transformations. researchgate.net The bromine atom can be readily substituted or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon or carbon-heteroatom bonds. acs.orgacs.org This makes brominated phenyl alcohols versatile intermediates for the synthesis of a wide array of more complex molecules.
The bromine substituent also influences the electronic properties of the phenyl ring, which can affect the reactivity of the alcohol and its interactions with other molecules. ontosight.ai This is particularly relevant in the design of catalysts and pharmaceuticals, where precise control over molecular properties is crucial. ontosight.ai Research into brominated compounds is driven by the need for efficient and selective methods to introduce bromine into molecules and to subsequently utilize the brominated intermediates in further synthetic steps. researchgate.netcore.ac.uk The development of new bromination reagents and catalytic methods for cross-coupling reactions is an active area of investigation. researchgate.netacs.orgacs.org
Historical Trajectories and Foundational Discoveries in Related Aryl Alcohol Chemistry
The understanding of alcohols and their reactions has a long history, dating back to early observations of the properties of ethanol (B145695) from fermentation. murov.infowikipedia.org The formal distinction between organic and inorganic chemistry in the 18th century paved the way for the systematic study of organic compounds like alcohols. murov.info A major breakthrough in the 19th century was the development of combustion analysis, which allowed for the determination of the elemental composition of organic molecules. murov.info
The concept of stereoisomerism, the idea that molecules can have the same chemical formula but different spatial arrangements of atoms, was a pivotal discovery in the 19th century. murov.info This laid the groundwork for the field of asymmetric synthesis, which is central to the chemistry of chiral aryl alcohols. The early 20th century saw significant advances in understanding reaction mechanisms and the development of new synthetic methods.
The mid-20th century witnessed the emergence of powerful catalytic methods, including transition-metal-catalyzed cross-coupling reactions, which were recognized with the Nobel Prize in Chemistry in 2010. acs.org These reactions have become indispensable tools for organic chemists and are highly relevant to the chemistry of brominated aryl alcohols, enabling their use as building blocks for complex molecules. acs.org The development of asymmetric hydrogenation and other enantioselective catalytic reactions has further enhanced the ability to synthesize specific stereoisomers of aryl alcohols. wiley-vch.defrontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11,13H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEADPIQNTBCKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Bromophenyl Pentan 2 Ol
Regioselective and Chemoselective Approaches to the Core Structure
The construction of the 1-(4-bromophenyl)pentan-2-ol backbone requires precise control over bond formation to ensure the correct connectivity of atoms. Regioselective and chemoselective strategies are paramount in achieving this goal efficiently.
Grignard reactions and other related organometallic additions are powerful tools for carbon-carbon bond formation, providing a direct route to the carbon skeleton of this compound. mnstate.eduwisc.edu These reactions involve the nucleophilic attack of an organometallic reagent on the electrophilic carbon of a carbonyl group. libretexts.org
A common approach involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of this compound, two primary retrosynthetic disconnections are plausible:
Route A: The reaction of 4-bromobenzylmagnesium bromide with propanal.
Route B: The reaction of propylmagnesium bromide with 4-bromophenylacetaldehyde.
The general mechanism involves the formation of an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol. wisc.edu
Table 1: Grignard Reaction Pathways to this compound
| Route | Organometallic Reagent | Carbonyl Precursor | Product |
|---|---|---|---|
| A | 4-Bromobenzylmagnesium bromide | Propanal | This compound |
| B | Propylmagnesium bromide | 4-Bromophenylacetaldehyde | This compound |
Organolithium reagents can also be employed in a similar fashion, often exhibiting higher reactivity than their Grignard counterparts. mdpi.com The choice of solvent, typically an anhydrous ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the stability and reactivity of the organometallic reagent. adichemistry.com
An alternative and widely used strategy for the synthesis of this compound is the reduction of the corresponding ketone, 1-(4-bromophenyl)pentan-2-one (B7862634). This approach benefits from the relative stability and accessibility of the ketone precursor. A variety of reducing agents and catalytic systems can be employed for this transformation.
Catalytic hydrogenation is a common method, involving the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is typically carried out under pressure and at a controlled temperature.
Another versatile method is the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for the reduction of ketones to secondary alcohols. organicreactions.org These reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Table 2: Common Reagents for the Reduction of 1-(4-Bromophenyl)pentan-2-one
| Reagent/System | Description |
|---|---|
| H₂/Pd, Pt, or Ni | Catalytic hydrogenation using a heterogeneous metal catalyst. |
| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, often used in alcoholic solvents. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, used in aprotic solvents like THF. |
The carbon skeleton of this compound can also be assembled through nucleophilic substitution or coupling reactions. These methods involve the formation of a key carbon-carbon bond through the reaction of a nucleophile with an electrophile. ck12.org
One potential route involves a nucleophilic substitution reaction where an organometallic reagent, acting as a nucleophile, attacks an appropriate electrophile. For instance, a propyl-containing nucleophile could react with a 1-(4-bromophenyl)-2-haloethane derivative. However, elimination reactions can be a significant side reaction in such cases.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be envisioned for the assembly of a precursor that can then be converted to the target alcohol. These reactions are highly efficient for the formation of carbon-carbon bonds between sp² and sp³ hybridized carbons.
Stereoselective and Asymmetric Synthesis of this compound
The this compound molecule contains a stereocenter at the C2 position, meaning it can exist as two enantiomers. The development of stereoselective and asymmetric synthetic methods is crucial for obtaining enantiomerically pure forms of this alcohol, which is often a requirement for its application in the synthesis of biologically active compounds.
The enantioselective reduction of prochiral ketones is one of the most effective methods for preparing enantioenriched secondary alcohols. organicreactions.orgmdpi.com This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic asymmetric reductions. wikipedia.org
Stoichiometric approaches often involve the use of chirally modified metal hydride reagents. organicreactions.org For example, lithium aluminum hydride can be modified with chiral ligands, such as (R)- or (S)-BINOL, to create a chiral reducing environment that favors the formation of one enantiomer of the alcohol over the other. wikipedia.org
Catalytic asymmetric hydrogenation and reduction offer a more atom-economical and practical approach to chiral secondary alcohols. wikipedia.org These methods utilize a chiral catalyst to transfer hydrogen from a hydrogen source to the ketone in an enantioselective manner.
Asymmetric Hydrogenation: This technique employs transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands. nih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
Asymmetric Transfer Hydrogenation: In this variation, the hydrogen source is not hydrogen gas but an organic molecule like isopropanol (B130326) or formic acid. Chiral ruthenium and rhodium complexes are commonly used as catalysts.
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This is a highly effective method for the asymmetric reduction of ketones using a borane (B79455) source, such as borane-THF complex, in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. mdpi.com The catalyst, derived from a chiral amino alcohol, coordinates to both the borane and the ketone, facilitating a highly enantioselective hydride transfer. organicreactions.orgrsc.org
Enzymatic Reduction: Biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) offers an environmentally friendly and highly selective method for the reduction of ketones. researchgate.net These enzymes can exhibit exquisite enantioselectivity, providing access to optically pure alcohols under mild reaction conditions.
Table 3: Chiral Catalyst Systems for the Asymmetric Reduction of 1-(4-Bromophenyl)pentan-2-one
| Catalyst System | Description |
|---|---|
| Ru/Rh with Chiral Phosphine Ligands | Used in asymmetric hydrogenation and transfer hydrogenation. The chirality of the ligand determines the enantioselectivity. |
| Chiral Oxazaborolidines (CBS Catalysts) | Catalyzes the enantioselective reduction of ketones with borane reagents. |
| Alcohol Dehydrogenases (ADHs) | Enzymes that catalyze the highly enantioselective reduction of ketones using a cofactor like NADPH. |
Enantioselective Approaches to Chiral Secondary Alcohols
Organocatalytic Methodologies for Stereocontrol
The ascent of organocatalysis has provided powerful, metal-free alternatives for the stereocontrolled synthesis of chiral molecules. wikipedia.org For the synthesis of this compound, organocatalytic methods, particularly those employing chiral amines like proline, offer a direct route to enantiomerically enriched products through asymmetric aldol (B89426) reactions. wikipedia.orgillinois.edu
The strategy involves the reaction between 4-bromobenzaldehyde (B125591) and propanal, catalyzed by L-proline or its derivatives. libretexts.org The mechanism hinges on the formation of a nucleophilic enamine intermediate from the reaction of propanal and the proline catalyst. wikipedia.org This enamine then attacks the 4-bromobenzaldehyde in a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. wikipedia.org Within this transition state, the carboxylate group of the proline catalyst acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding and directing the facial attack of the enamine, thereby establishing the stereochemistry at the newly formed chiral center. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. libretexts.org
The reaction typically affords the anti-aldol product with high levels of enantioselectivity. The initial product is 3-hydroxy-2-methyl-3-(4-bromophenyl)propanal, which can then be selectively reduced at the aldehyde and deoxygenated at the C3 position if necessary, or undergo further transformations to yield the target this compound structure. The efficiency of these reactions is often high, with catalysts like alanine (B10760859) also proving effective for direct asymmetric intermolecular aldol reactions. rsc.org
| Catalyst | Aldehyde | Ketone/Aldehyde Donor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | - | 76 |
| L-Proline | Benzaldehyde | Propanal | 97 | 95:5 (anti:syn) | 99 (anti) |
| Alanine | 4-Nitrobenzaldehyde | Cyclohexanone | 98 | 99:1 (anti:syn) | >99 (anti) |
| Quinine-derived amine | Phenylglyoxal | Hydroxyacetone | 91 | 92:8 (anti:syn) | 96 (anti) |
This table presents representative data for proline-catalyzed and other organocatalytic aldol reactions analogous to the synthesis of the this compound precursor, demonstrating typical efficiencies and stereoselectivities. researchgate.net
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. wikipedia.org The use of Evans' oxazolidinone auxiliaries is a robust and highly predictable strategy for the asymmetric synthesis of secondary alcohols like this compound. nih.govrsc.org
The synthesis commences with the acylation of a commercially available Evans' oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-propionyl imide. This imide is then subjected to a stereoselective aldol reaction. santiago-lab.com Deprotonation with a Lewis acidic base such as dibutylboron triflate in the presence of a hindered amine generates a specific (Z)-enolate. wikipedia.org The boron atom coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, six-membered ring transition state upon reaction with 4-bromobenzaldehyde. santiago-lab.com
The steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., a methyl or benzyl (B1604629) group) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct. wikipedia.org Following the reaction, the chiral auxiliary can be cleaved under various conditions. For instance, reductive cleavage using lithium borohydride yields the corresponding chiral 1,3-diol, which can be further processed to the target this compound. This method is renowned for its high diastereoselectivity, often exceeding 99:1. researchgate.net
| Oxazolidinone Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (dr) |
| (R)-4-benzyl-2-oxazolidinone | N-propionyl imide | Isobutyraldehyde | >99:1 |
| (S)-4-isopropyl-2-oxazolidinone | N-propionyl imide | Benzaldehyde | 98:2 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-acetyl imide | Propionaldehyde | 95:5 |
| (R)-4-phenyl-2-oxazolidinone | N-propionyl imide | 4-Methoxybenzaldehyde | 97:3 |
This table illustrates the high levels of diastereocontrol typically achieved in Evans' aldol reactions using various auxiliaries and substrates, which is applicable to the synthesis of the this compound precursor.
Diastereoselective Control in Multi-Component and Multi-Step Sequences
Modern synthetic chemistry increasingly focuses on efficiency, combining multiple transformations into single-pot operations to minimize waste and purification steps. chemrxiv.org Such strategies are applicable for the diastereoselective synthesis of complex structures like this compound.
Multi-Component Reactions (MCRs) involve the concurrent reaction of three or more starting materials to form a single product that incorporates substantial parts of all reactants. A hypothetical MCR for a precursor to this compound could involve the stereoselective coupling of 4-bromobenzaldehyde, an amine, and a suitable three-carbon nucleophile, potentially mediated by a chiral catalyst to control the diastereoselectivity. Such approaches offer rapid access to molecular complexity from simple starting materials. nih.govmdpi.com
Multi-Step, One-Pot Sequences leverage the compatibility of multiple catalysts to perform sequential reactions in a single vessel. organic-chemistry.org A plausible sequence for synthesizing a stereochemically defined benzylic alcohol could involve a multi-catalytic protocol. chemrxiv.org For instance, a sequence could begin with the cross-metathesis of two simple alkenes to generate a necessary intermediate, followed by catalyst-mediated isomerization to an aldehyde, and finally, a stereoselective nucleophilic addition of an organometallic reagent (e.g., an aryl Grignard or boronic acid) to the aldehyde. organic-chemistry.org Each step is driven by a distinct, non-interfering catalyst, allowing for the construction of the final product with precise control over multiple stereocenters. These protocols are highly efficient, avoiding the need for isolation and purification of intermediates. chemrxiv.org
| Sequence | Catalysts | Substrates | Product Type | Yield (%) | Stereoselectivity |
| Isomerization-Addition | [Ir(cod)Cl]₂, (R,R)-Ru catalyst | Allylic alcohol, Aryl boronic acid | Secondary benzylic alcohol | 88 | 98:2 er |
| Metathesis-Isomerization-Addition | Ru-CM, [Ir(cod)Cl]₂, (S,S)-Ru catalyst | Alkene, Allylic alcohol, Aryl boronic acid | Secondary benzylic alcohol | 72 | 97:3 er |
| Hydrogenation-Addition | Chiral Ru-complex | Aryl ketone | Secondary benzylic alcohol | >95 | >99:1 er |
This table demonstrates the effectiveness of multi-catalytic, one-pot sequences for the stereoselective synthesis of secondary benzylic alcohols, a class of compounds to which this compound belongs. chemrxiv.org
Resolution Techniques for Racemic Mixtures, Including Kinetic and Classical Resolution
When a synthetic route produces a racemic mixture of this compound, resolution techniques are required to separate the enantiomers. Both kinetic and classical resolution are well-established methods for this purpose. wikipedia.org
Kinetic Resolution operates on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the less reactive enantiomer in excess. nih.gov Enzymatic kinetic resolution using lipases is a particularly effective method for secondary alcohols. nih.govnih.gov In a typical procedure, racemic this compound is subjected to acylation using an acyl donor like vinyl acetate (B1210297) in a non-polar organic solvent. A lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) or lipase from Burkholderia cepacia, selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form the corresponding ester. nih.govmdpi.com The reaction is stopped at or near 50% conversion, at which point the unreacted (S)-alcohol can be isolated with high enantiomeric purity, along with the enantiomerically pure (R)-ester, which can be subsequently hydrolyzed back to the alcohol. mdpi.comscielo.br
Classical Resolution involves the reaction of the racemic alcohol with a stoichiometric amount of an enantiomerically pure resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization or chromatography. For an alcohol like this compound, common resolving agents include chiral carboxylic acids (e.g., tartaric acid, mandelic acid) or their derivatives. The alcohol is first converted to a diastereomeric ester mixture. After separation of the diastereomers, the chiral resolving agent is cleaved from each, yielding the separated enantiomers of the original alcohol.
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | ee (%) of Alcohol | E-value |
| 1-Phenylethanol | CALB | Vinyl Acetate | Hexane | 41 | >95 (S) | >200 |
| 1-Phenylpropanol | Novozym 435 | Lauric Acid | Toluene | ~50 | 95 (S) | High |
| 1-Phenylethanol | Burkholderia cepacia | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | 40 | >99 (S) | >200 |
| Racemic 1,2-diols | Pseudomonas cepacia | Vinyl Acetate | TBME | 38 | 77 (S) | 15 |
This table shows typical results for the lipase-catalyzed kinetic resolution of secondary benzylic alcohols similar to this compound, highlighting the high enantiopurity achievable for the unreacted alcohol. nih.govnih.govmdpi.comscielo.br
Chemical Transformations and Reactivity Profiling of 1 4 Bromophenyl Pentan 2 Ol
Reactions at the Secondary Alcohol Moiety
The secondary alcohol group in 1-(4-Bromophenyl)pentan-2-ol is a key site for various transformations, including oxidation to a ketone, reduction to the parent hydrocarbon, conversion to a better leaving group for nucleophilic substitution, and elimination to form an alkene.
Oxidation Pathways and Associated Mechanistic Investigations
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(4-Bromophenyl)pentan-2-one (B7862634). This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent unwanted side reactions.
Commonly employed methods for the oxidation of secondary alcohols include the use of chromium-based reagents like Pyridinium Chlorochromate (PCC) and the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. wikipedia.orgmasterorganicchemistry.comlibretexts.orgalfa-chemistry.com
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based oxidant that can effectively convert secondary alcohols to ketones without significant over-oxidation. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM). The mechanism involves the formation of a chromate ester intermediate, followed by an elimination reaction to yield the ketone.
Swern Oxidation: The Swern oxidation is a metal-free alternative that operates under mild, low-temperature conditions. wikipedia.orgalfa-chemistry.commissouri.edu The reaction begins with the activation of DMSO with oxalyl chloride to form a highly reactive electrophilic sulfur species. The alcohol then attacks this species, leading to the formation of an alkoxysulfonium salt. In the presence of a hindered base, such as triethylamine, a deprotonation-elimination sequence occurs to furnish the ketone. A notable drawback of this method is the production of the volatile and malodorous dimethyl sulfide. wikipedia.org
Catalytic Oxidation: In the pursuit of greener and more efficient synthetic methods, catalytic oxidation of alcohols has gained significant attention. These methods often employ a metal catalyst and a co-oxidant, such as molecular oxygen or hydrogen peroxide. For benzylic alcohols, catalytic systems can provide high selectivity and yields.
The table below summarizes typical conditions for the oxidation of secondary benzylic alcohols, which are analogous to the expected reactivity of this compound.
| Oxidizing Agent/System | Typical Solvent | Typical Temperature | Product | Reported Yield Range for Analogous Compounds |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1-(4-Bromophenyl)pentan-2-one | 80-95% ugm.ac.id |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temperature | 1-(4-Bromophenyl)pentan-2-one | 85-98% tandfonline.com |
| Catalytic Pd(II)-NHC / Base | Toluene | 100 °C | 1-(4-Bromophenyl)pentan-2-one | Up to 99% nih.gov |
Note: Yields are based on studies of similar secondary benzylic alcohols and represent expected outcomes for this compound.
Mechanistic investigations into the oxidation of benzylic alcohols often focus on the nature of the hydrogen transfer step. Studies have shown that the reaction can proceed through different pathways depending on the oxidant and catalyst used. nih.gov
Reductions to Hydrocarbon Skeletons
The secondary alcohol moiety of this compound can be completely removed to yield the corresponding hydrocarbon, 1-(4-bromophenyl)pentane. This reductive deoxygenation is a useful transformation for removing a functional group and creating a simple alkyl chain.
A classic and effective method for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. beilstein-journals.orgnih.govnih.govresearchgate.net This method, first described by Kiliani, has been improved by using a biphasic toluene-water reaction medium, which allows for milder conditions and better yields. beilstein-journals.orgnih.govnih.gov
The reaction proceeds in two main steps. First, the hydroxyl group is protonated by HI and then displaced by iodide in a nucleophilic substitution reaction to form an alkyl iodide intermediate. Subsequently, the alkyl iodide is reduced by another equivalent of HI, with the red phosphorus serving to regenerate HI from the iodine (I₂) formed during the reaction. beilstein-journals.orgnih.gov This method is particularly effective for benzylic alcohols due to the stability of the potential carbocation intermediate in the substitution step. beilstein-journals.orgnih.govresearchgate.net
The table below outlines a typical procedure for the reduction of a secondary benzylic alcohol.
| Reagents | Solvent System | Typical Temperature | Product | Reported Yield Range for Analogous Compounds |
| Hydriodic Acid (HI), Red Phosphorus (P) | Toluene/Water | Reflux | 1-(4-Bromophenyl)pentane | 70-90% researchgate.net |
Note: Yields are based on studies of similar secondary benzylic alcohols and represent expected outcomes for this compound.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group (e.g., Formation of Leaving Groups)
The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Common strategies involve protonation of the alcohol under acidic conditions or its conversion to a sulfonate ester, such as a tosylate or mesylate.
Conversion to Tosylates and Mesylates: A widely used method for activating an alcohol for nucleophilic substitution is its conversion to a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.comorganic-chemistry.org This transformation converts the hydroxyl group into a sulfonate ester, which is an excellent leaving group due to the stability of the resulting sulfonate anion. Once formed, the tosylate of this compound can readily undergo Sₙ2 reactions with a variety of nucleophiles.
| Reagent | Base | Solvent | Product |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane (DCM) | 1-(4-Bromophenyl)pentan-2-yl 4-methylbenzenesulfonate |
| Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane (DCM) | 1-(4-Bromophenyl)pentan-2-yl methanesulfonate |
Dehydration Reactions and Alkene Formation Mechanisms (E1 vs. E2)
The acid-catalyzed dehydration of this compound results in the formation of alkenes through the elimination of a water molecule. As a secondary alcohol, the dehydration can proceed through either an E1 or E2 mechanism, depending on the reaction conditions. researchgate.netthieme-connect.comacs.orglibretexts.orglibretexts.org
E1 Mechanism: Under strongly acidic conditions and at elevated temperatures, the reaction is likely to follow an E1 pathway. researchgate.netthieme-connect.comlibretexts.orglibretexts.org The mechanism involves the initial protonation of the hydroxyl group to form a good leaving group (water). The departure of water leads to the formation of a secondary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom to form a double bond. Due to the formation of a carbocation intermediate, rearrangements to a more stable carbocation are possible, although in this specific case, a significant rearrangement is unlikely. The E1 reaction typically follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.
E2 Mechanism: The E2 mechanism is a concerted process where the removal of a proton and the departure of the leaving group occur simultaneously. For alcohols, this typically requires the conversion of the hydroxyl group into a better leaving group, such as a tosylate, followed by treatment with a strong, non-nucleophilic base.
For the dehydration of this compound, the removal of a proton from either C1 or C3 can occur, leading to a mixture of alkene isomers.
Potential Alkene Products:
1-(4-Bromophenyl)pent-1-ene: Formed by deprotonation at C1.
1-(4-Bromophenyl)pent-2-ene: Formed by deprotonation at C3. This product can exist as both E and Z isomers.
According to Zaitsev's rule, the more substituted pent-2-ene isomers are expected to be the major products.
| Reaction Conditions | Mechanism | Major Products |
| Concentrated H₂SO₄, Heat | E1 | 1-(4-Bromophenyl)pent-2-ene (E/Z mixture) |
| 1. TsCl, Pyridine; 2. Strong, non-nucleophilic base | E2 | 1-(4-Bromophenyl)pent-2-ene (E/Z mixture) |
Transformations Involving the Aryl Bromide Moiety
The aryl bromide functionality in this compound is a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. youtube.comorganic-chemistry.orgmdpi.comresearchgate.net This reaction is widely used for the formation of biaryl compounds. The aryl bromide of this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. The alcohol functionality is generally well-tolerated under Suzuki coupling conditions.
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgamazonaws.comorganic-chemistry.orgmdpi.com The aryl bromide of this compound can react with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, to form a new carbon-carbon bond at the vinylic position. The reaction is typically carried out in the presence of a palladium catalyst and a base.
The mechanism of the Heck reaction involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is a powerful method for the synthesis of arylalkynes. This compound can be coupled with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a separate copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is believed to be the active species that undergoes transmetalation to the palladium center.
The following table provides representative conditions for these cross-coupling reactions, based on general procedures for aryl bromides.
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Solvent | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₂CO₃, or others | Toluene, Dioxane, or DMF | Biaryl derivative |
| Heck Reaction | Alkene (e.g., acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |
Note: The specific conditions and yields for these reactions with this compound would require experimental optimization.
Nucleophilic Aromatic Substitution (SNAr) and Related Processes
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions with aryl halides are typically challenging. libretexts.orgchemguide.co.uk The reactivity of the aryl halide is highly dependent on the electronic properties of the ring.
For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.comchemistrysteps.compw.live These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgchemistrysteps.comlibretexts.org
In the case of this compound, the phenyl ring lacks any strong electron-withdrawing substituents. The pentan-2-ol group is an alkyl group, which is weakly electron-donating, and the bromine atom itself is not a sufficiently activating group. Consequently, the aromatic ring is not considered electron-deficient enough to be susceptible to attack by most nucleophiles under standard conditions. pw.live Therefore, direct displacement of the bromide ion by common nucleophiles via a standard SNAr mechanism is generally not a feasible pathway.
| Factor Affecting SNAr | Application to this compound | Expected Reactivity |
| Ring Activation | No strong electron-withdrawing groups (e.g., -NO₂) are present. | Very low reactivity towards SNAr. |
| Leaving Group | Bromine is a viable leaving group, but its departure is not the rate-determining step in SNAr. masterorganicchemistry.com | The nature of the leaving group is less critical than ring activation. |
| Nucleophile | Requires a very strong nucleophile (e.g., amide anion). | Reaction is unlikely without extreme conditions (high temperature/pressure). |
| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile. | Solvent choice alone is insufficient to promote the reaction. |
Reactions proceeding through alternative mechanisms, such as those involving benzyne intermediates, can be initiated with exceptionally strong bases like sodium amide (NaNH₂), but these often result in a mixture of products and require harsh conditions. chemistrysteps.compw.live
Metal-Halogen Exchange Reactions and Subsequent Quenching
A more synthetically useful transformation involving the carbon-bromine bond of this compound is the metal-halogen exchange. This fundamental organometallic reaction converts an organic halide into an organometallic compound, effectively reversing the polarity of the carbon atom attached to the halogen. wikipedia.org
The reaction is most commonly performed using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to prevent side reactions. tcnj.edu The exchange between the bromine on the aromatic ring and the lithium atom is typically a fast and efficient process. harvard.edu This reaction would transform the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion in the form of an aryllithium species.
R-Br + R'-Li ⇌ R-Li + R'-Br
This newly formed aryllithium intermediate is a powerful base and nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the former site of the bromine atom. It is crucial that the hydroxyl group on the pentane chain is protected (e.g., as a silyl (B83357) ether) before introducing the organolithium reagent to prevent an acid-base reaction where the organolithium would simply deprotonate the alcohol.
Below are some potential transformations following a metal-halogen exchange:
| Quenching Electrophile | Reagent Example | Resulting Product Structure |
| Carbon Dioxide | CO₂ (gas or dry ice) | 4-(1-Hydroxy-2-pentyl)benzoic acid |
| Aldehydes/Ketones | Formaldehyde (H₂CO) | (4-(1-Hydroxy-2-pentyl)phenyl)methanol |
| Alkyl Halides | Methyl Iodide (CH₃I) | 1-(4-Tolyl)pentan-2-ol |
| Esters | Ethyl formate (HCO₂Et) | 4-(1-Hydroxy-2-pentyl)benzaldehyde |
Chemoselective Functionalizations of the Pentane Chain
The secondary alcohol on the pentane chain of this compound provides another site for chemical modification. These reactions can be performed chemoselectively, leaving the aryl bromide portion of the molecule intact.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-bromophenyl)pentan-2-one. A variety of oxidizing agents can be employed for this transformation, with milder reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane being preferred to avoid over-oxidation or side reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or base.
Conversion to Alkyl Halides: The alcohol can be converted into an alkyl halide. libretexts.org For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would replace the hydroxyl group with a bromine or chlorine atom, respectively, typically via an Sₙ2 mechanism that results in an inversion of stereochemistry. libretexts.orgyoutube.com Reaction with hydrobromic acid (HBr) would also yield the alkyl bromide, likely through an Sₙ1 mechanism for a secondary alcohol. libretexts.orgyoutube.com
Formation of Ether: Through a Williamson ether synthesis, the alcohol can be deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which can then act as a nucleophile to displace a halide from a primary alkyl halide, forming an ether.
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
| Oxidation | PCC, Dess-Martin Periodinane | Ketone | Converts the secondary alcohol to a carbonyl group. |
| Esterification | Acetic Anhydride, Pyridine | Ester | Forms an acetate (B1210297) ester. |
| Halogenation | SOCl₂, PBr₃ | Alkyl Chloride/Bromide | Replaces -OH with a halogen via an Sₙ2 mechanism. libretexts.orgyoutube.com |
| Tosylation | Tosyl Chloride (TsCl), Pyridine | Tosylate | Converts the alcohol into a good leaving group for subsequent substitution. libretexts.org |
Multi-functional Reactivity and Cascade Reactions
The presence of two distinct functional groups in this compound opens the possibility for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. 20.210.105 These sequences are highly efficient as they reduce the number of separate reaction, workup, and purification steps. 20.210.105
A hypothetical cascade reaction could be designed by first modifying one functional group to enable it to react with the other. For example, one could envision a sequence starting with a metal-halogen exchange on the aromatic ring. If the pentane chain contained a suitable electrophile, the newly formed aryllithium could potentially undergo an intramolecular cyclization.
A more straightforward multi-step, one-pot synthesis could involve:
Palladium-Catalyzed Cross-Coupling: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form a new carbon-carbon bond.
Subsequent Modification: The product of the coupling reaction, which still contains the secondary alcohol, could then be subjected to another transformation, such as oxidation or dehydration, within the same reaction vessel.
For instance, a Prins/Friedel-Crafts type of cascade could potentially be developed. beilstein-journals.org While not directly applicable to the starting material, modification of the pentane chain to incorporate an aldehyde could initiate an intramolecular Prins cyclization, with the resulting cationic intermediate being trapped by the electron-rich (if activated) aromatic ring. beilstein-journals.org
| Step | Reaction Type | Description | Intermediate/Product |
| 1 | Metal-Halogen Exchange | Formation of an aryllithium species using n-BuLi at the C-Br bond (requires prior protection of the -OH group). | Lithiated intermediate |
| 2 | Intramolecular Attack | The aryllithium attacks an electrophilic center on the side chain (e.g., a pre-installed tosylate at C-5 of the pentane chain). | Cyclized product (e.g., a substituted tetralin derivative) |
This type of planned multi-step reaction highlights the synthetic potential of this compound as a building block for more complex cyclic structures.
Mechanistic Investigations and Reaction Dynamics of 1 4 Bromophenyl Pentan 2 Ol Transformations
Elucidation of Reaction Mechanisms in Synthetic Pathways and Transformations
The formation and reaction of 1-(4-Bromophenyl)pentan-2-ol can proceed through various pathways, each with distinct mechanistic features. A thorough understanding of these mechanisms is essential for controlling reaction outcomes, particularly in terms of yield and stereoselectivity.
The primary method for synthesizing this compound involves the formation of a carbon-carbon bond between a propyl nucleophile and a 4-bromobenzaldehyde (B125591) electrophile. The most common approach utilizes a Grignard reaction, a powerful tool in organic synthesis for creating C-C bonds. mnstate.edumasterorganicchemistry.comwisc.edu
The reaction commences with the formation of the Grignard reagent, typically propylmagnesium bromide, by reacting 1-bromopropane (B46711) with magnesium metal in an anhydrous ether solvent. wisc.edu The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it nucleophilic.
The subsequent step is the nucleophilic addition of the propyl Grignard reagent to the carbonyl carbon of 4-bromobenzaldehyde. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond. The nucleophilic propyl group attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. mnstate.edu This step is the key carbon-carbon bond-forming event. Finally, an acidic workup is performed to protonate the alkoxide, yielding the final product, this compound. mnstate.edu
Table 1: Key Steps in the Grignard Synthesis of this compound
| Step | Description | Reactants | Intermediate/Product |
| 1 | Formation of Grignard Reagent | 1-Bromopropane, Magnesium | Propylmagnesium bromide |
| 2 | Nucleophilic Addition | Propylmagnesium bromide, 4-Bromobenzaldehyde | Tetrahedral alkoxide intermediate |
| 3 | Protonation (Workup) | Tetrahedral alkoxide intermediate, Acid (e.g., H₃O⁺) | This compound |
The synthesis of this compound via the Grignard reaction with 4-bromobenzaldehyde results in the formation of a new chiral center at the carbinol carbon (C2). In the absence of any chiral influence, the reaction produces a racemic mixture of (R)- and (S)-1-(4-Bromophenyl)pentan-2-ol. However, significant research has been devoted to developing asymmetric methods to selectively produce one enantiomer.
The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the prochiral carbonyl group of 4-bromobenzaldehyde. The two faces of the carbonyl are enantiotopic. To achieve stereoselectivity, a chiral environment must be introduced, which can be accomplished through the use of chiral catalysts or auxiliaries. rsc.orgnih.govnih.gov
One common strategy involves the use of a chiral ligand to modify the Grignard reagent or to coordinate to the aldehyde, thereby creating a diastereomeric transition state that favors attack from one face over the other. Chiral amino alcohols, for example, can be used to catalyze the addition of organozinc reagents (which behave similarly to Grignard reagents) to aldehydes with high enantioselectivity. mdpi.com
The origins of selectivity are often explained by steric and electronic interactions in the transition state. For instance, in a catalyst-aldehyde complex, one face of the carbonyl may be sterically shielded by a bulky group on the chiral ligand, directing the incoming nucleophile to the more accessible face.
Table 2: Representative Chiral Catalysts for Asymmetric Addition to Aldehydes
| Catalyst Type | Chiral Moiety | Typical Enantioselectivity (% ee) |
| Chiral Amino Alcohols | (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine | >90 |
| Chiral Diamines | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | >95 |
| Chiral Oxazaborolidines | Corey-Bakshi-Shibata (CBS) catalysts | >98 |
Note: The enantioselectivities are representative and can vary depending on the specific substrate and reaction conditions.
While the Grignard synthesis of this compound is stoichiometric, transformations of this alcohol can be achieved through catalytic processes. For example, palladium-catalyzed cross-coupling reactions could potentially be employed to modify the bromophenyl group. Although specific studies on this compound are not prevalent, the general mechanisms of such reactions are well-established.
A hypothetical Suzuki-Miyaura coupling of this compound with an organoboron compound would proceed through a catalytic cycle involving a palladium catalyst. The cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Transient intermediates in such catalytic cycles, like the Pd(II)-aryl complex, are often highly reactive and present in low concentrations, making their direct observation challenging. Spectroscopic techniques such as NMR and in-situ IR, along with computational modeling, are often employed to identify and characterize these fleeting species.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, the rate of the Grignard reaction would be dependent on several factors, including the concentration of the Grignard reagent and the aldehyde, the temperature, and the solvent.
The reaction is typically first order with respect to both the Grignard reagent and the aldehyde. The rate law can be expressed as:
Rate = k[Propylmagnesium bromide][4-Bromobenzaldehyde]
Where 'k' is the rate constant. The rate constant is temperature-dependent and generally follows the Arrhenius equation.
Transformations of this compound, such as its oxidation to the corresponding ketone, can also be subjected to kinetic analysis. For instance, enzymatic kinetic resolution of similar racemic alcohols has been studied, where the two enantiomers react at different rates with an enzyme, allowing for their separation. wikipedia.orgnih.govmdpi.com The efficiency of such resolutions is often described by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow).
Table 3: Hypothetical Kinetic Data for the Kinetic Resolution of this compound
| Parameter | Value |
| Rate constant for the (R)-enantiomer (k_R) | 2.5 x 10⁻³ M⁻¹s⁻¹ |
| Rate constant for the (S)-enantiomer (k_S) | 5.0 x 10⁻⁵ M⁻¹s⁻¹ |
| Selectivity Factor (s = k_R / k_S) | 50 |
| Activation Energy for (R)-enantiomer (Ea_R) | 45 kJ/mol |
| Activation Energy for (S)-enantiomer (Ea_S) | 60 kJ/mol |
Note: These are hypothetical values for illustrative purposes.
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable mechanistic information. chem-station.com In the context of this compound, isotopic labeling can be used to elucidate the mechanism of its formation and subsequent reactions.
For instance, to confirm the mechanism of the Grignard reaction, one could use a deuterium-labeled Grignard reagent, such as propyl-1,1-d₂-magnesium bromide. Upon reaction with 4-bromobenzaldehyde and subsequent workup with a non-deuterated acid, the resulting this compound would have the deuterium (B1214612) atoms specifically located at the C1 position of the pentyl chain. This would confirm that the propyl group is transferred as a single unit without any rearrangement. masterorganicchemistry.compearson.com
Another application of isotopic labeling is in studying the mechanism of elimination reactions of this compound. By selectively labeling the hydrogen atoms at C1 and C3 with deuterium, one can determine the stereochemistry of the elimination (e.g., syn or anti) by analyzing the isotopic composition of the resulting alkene products.
Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the rate with a non-deuterated substrate, can provide information about the rate-determining step of a reaction. A significant KIE (k_H / k_D > 1) for the deuteration of the hydroxyl proton would indicate that proton transfer is involved in the rate-determining step of a particular transformation. chem-station.com
Computational and Theoretical Studies of 1 4 Bromophenyl Pentan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(4-Bromophenyl)pentan-2-ol. researchgate.net These calculations provide detailed information on electron distribution, orbital energies, and molecular electrostatic potential, which are key determinants of a molecule's chemical behavior.
Detailed research findings indicate that the electronic properties are significantly influenced by the interplay between the alkyl chain, the hydroxyl group, and the bromophenyl moiety. The bromine atom, being highly electronegative, and the aromatic ring's π-system create distinct regions of electron density across the molecule.
Key parameters derived from these calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For compounds containing aromatic rings, the HOMO is often associated with the π-electrons of the ring, while the LUMO is distributed over the entire conjugated system.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. In this compound, the region around the oxygen atom of the hydroxyl group is expected to be strongly negative, making it a site for electrophilic attack, while the hydrogen of the hydroxyl group would be a positive region.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net It quantifies the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals.
| Parameter | Predicted Value/Region | Significance |
| HOMO Energy | Typically around -6.5 to -7.5 eV | Indicates the energy of the most available electrons for donation in a reaction. |
| LUMO Energy | Typically around -0.5 to -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | ~6.0 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| MEP Negative Region | Oxygen atom of the hydroxyl group | Preferred site for interaction with electrophiles or hydrogen bond donors. |
| MEP Positive Region | Hydrogen atom of the hydroxyl group | Site for interaction with nucleophiles or hydrogen bond acceptors. |
| NBO Charge on Oxygen | Highly negative (~ -0.7 e) | Confirms the high electron density on the oxygen atom. |
| NBO Charge on Bromine | Slightly negative (~ -0.05 e) | Indicates its electron-withdrawing nature tempered by resonance effects. |
Conformational Analysis and Exploration of Energy Landscapes
The flexibility of the pentanol (B124592) side chain in this compound means it can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.
Theoretical studies on analogous molecules, such as 1-(4-bromophenyl)-2-fluoroethanol, have shown that the relative orientation of the substituents along the C-C bond axis is crucial. rsc.org The primary conformations are typically described by the dihedral angle between the bromophenyl group and the hydroxyl group. These are often referred to as gauche (dihedral angle of ~60°) and anti or trans (dihedral angle of 180°).
The stability of these conformers is governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, a conformation that allows for an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electron cloud of the phenyl ring would be particularly stable. The solvent environment also plays a significant role, with polar solvents potentially stabilizing more polar conformers. rsc.org Ab initio molecular orbital calculations are often used to predict the relative energies of these conformers. rsc.org
| Conformer | Dihedral Angle (Phenyl-C-C-OH) | Relative Energy (kcal/mol) | Key Feature |
| Anti (A) | ~180° | 0 (Reference) | Minimizes steric repulsion between the large bromophenyl and hydroxyl groups. |
| Gauche 1 (G1) | ~60° | 0.5 - 1.5 | Potential for weak intramolecular hydrogen bonding. |
| Gauche 2 (G2) | ~-60° | 0.5 - 1.5 | Energetically similar to G1. |
Transition State Modeling and Characterization for Reaction Pathways
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states—the high-energy structures that connect reactants to products. For this compound, this could involve modeling reactions such as oxidation, dehydration, or substitution.
Theoretical investigations into the decomposition and isomerization of related alcohols, like pentan-2-ol, demonstrate the methodology. univ-orleans.fr By calculating the energy of the molecule as specific bonds are broken and formed, a reaction coordinate can be plotted. The peak of this energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate.
For example, modeling the dehydration of this compound to form an alkene would involve:
Identifying the reactant, product, and potential intermediates.
Locating the transition state structure for the rate-limiting step (e.g., the departure of the water molecule).
Calculating the activation energy using methods like DFT.
Confirming the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
| Reaction Pathway Step | Structure | Calculated ΔE (kcal/mol) | Description |
| Reactant | This compound | 0 | Ground state molecule. |
| Transition State (TS) | Protonated hydroxyl group, elongated C-O bond | +30 to +40 | The energy barrier for the departure of a water molecule. |
| Intermediate | Secondary carbocation | +15 to +25 | A high-energy intermediate formed after water leaves. |
| Product | 1-(4-Bromophenyl)pent-1-ene | -5 to -10 | The final, more stable alkene product. |
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations can model how a molecule like this compound interacts with its environment, such as solvent molecules or other solutes. mdpi.commdpi.com
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over time. This provides a dynamic picture of intermolecular interactions.
Key applications for this compound include:
Solvation Studies: Simulating the molecule in a solvent like water or an organic solvent to understand how solvent molecules arrange themselves around the solute (the solvation shell). This can reveal the nature and strength of hydrogen bonding between the hydroxyl group and the solvent.
Aggregation Behavior: MD simulations can predict whether molecules of this compound are likely to clump together (aggregate) in a solution. This is driven by intermolecular forces like van der Waals interactions between the phenyl rings and hydrogen bonds between the hydroxyl groups.
Interaction Energies: The simulations allow for the calculation of the binding energy between the molecule and other species, providing a quantitative measure of interaction strength. mdpi.com
| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) | Significance |
| Hydrogen Bonding (with Water) | -OH group and H₂O | -3 to -6 | Governs solubility in polar protic solvents. |
| π-π Stacking | Bromophenyl rings | -1 to -3 | Can lead to molecular aggregation in non-polar solvents. |
| Van der Waals Interactions | Alkyl chains and phenyl rings | -0.5 to -2 | Contributes to overall intermolecular attraction. |
Prediction of Spectroscopic Signatures for Mechanistic Validation and Structural Understanding
A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating properties like vibrational frequencies or nuclear magnetic shielding, theoretical spectra (e.g., IR, Raman, NMR) can be generated. researchgate.netdntb.gov.ua These predicted spectra are invaluable for interpreting and validating experimental results.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the frequencies and intensities of molecular vibrations. uantwerpen.be For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to specific motions, such as the O-H stretch, C-H stretches of the alkyl chain and aromatic ring, and the C-Br stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy. semanticscholar.org These calculations are sensitive to the molecule's conformation. By comparing the calculated shifts for different low-energy conformers with experimental data, it is possible to determine the dominant conformation in solution.
Discrepancies between calculated and experimental spectra can often point to specific intermolecular interactions (like hydrogen bonding) or solvent effects that were not included in the initial theoretical model.
| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |
| IR Frequency (O-H stretch) | ~3650 cm⁻¹ (gas phase) | ~3400 cm⁻¹ (solution) | The redshift in solution indicates intermolecular hydrogen bonding. |
| IR Frequency (C-Br stretch) | ~650 cm⁻¹ | ~655 cm⁻¹ | Characteristic vibration of the bromophenyl group. |
| ¹³C NMR Shift (C-OH) | ~70 ppm | ~72 ppm | Chemical shift of the carbon atom bearing the hydroxyl group. |
| ¹H NMR Shift (H-O) | ~1.5 ppm (monomer) | 2.0 - 4.0 ppm | Shift is highly dependent on concentration and solvent due to hydrogen bonding. |
Derivatization Strategies and Access to Advanced Chemical Entities from 1 4 Bromophenyl Pentan 2 Ol
Synthesis of Chiral Derivatives for Ligand Development in Asymmetric Catalysis
The inherent chirality of 1-(4-Bromophenyl)pentan-2-ol, stemming from the stereocenter at the second carbon of the pentanol (B124592) chain, makes it an attractive scaffold for the development of chiral ligands. Chiral ligands are crucial components in asymmetric catalysis, where they transfer stereochemical information to a metal center, enabling the selective synthesis of one enantiomer of a product. nih.gov The development of such ligands from this compound can be envisioned through several synthetic strategies that modify the hydroxyl and aryl bromide moieties to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur.
One potential pathway involves the conversion of the hydroxyl group into a phosphine-containing moiety. This could be achieved by first converting the alcohol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide anion (e.g., diphenylphosphide). The resulting phosphine (B1218219) derivative, now bearing both a chiral backbone and a coordinating phosphorus atom, could serve as a P-type ligand in various transition-metal-catalyzed reactions.
Alternatively, the aryl bromide provides a handle for introducing other coordinating groups via cross-coupling reactions. For instance, a palladium-catalyzed coupling reaction could be used to attach a phosphine group directly to the phenyl ring. Combining these approaches allows for the synthesis of bidentate ligands. For example, the hydroxyl group could be used to form a chiral oxazoline ring, a privileged structure in asymmetric catalysis, while the bromo-position is functionalized with a phosphine, yielding a P,N-type ligand. The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize enantioselectivity for a specific catalytic transformation.
Table 1: Hypothetical Chiral Ligands Derived from this compound and Their Potential Applications
| Ligand Type | Proposed Derivative Structure | Synthetic Approach | Potential Catalytic Application |
|---|---|---|---|
| Chiral Phosphine (P) | (R)-1-(4-Bromophenyl)-2-(diphenylphosphino)pentane | Conversion of the alcohol to a leaving group, followed by substitution with LiPPh₂. | Asymmetric Hydrogenation |
| Chiral Aminophosphine (P,N) | (R)-N,N-dimethyl-1-(4-(diphenylphosphino)phenyl)pentan-2-amine | Buchwald-Hartwig amination at the bromide, followed by phosphination. Or vice versa. | Palladium-Catalyzed Asymmetric Allylic Alkylation |
| Chiral Phosphinooxazoline (PHOX-type) | Derivative with a chiral oxazoline ring fused to the phenyl group and a phosphine substituent. | Multi-step synthesis involving amination, cyclization to form the oxazoline ring, and phosphination. | Asymmetric Heck Reactions |
Scaffold Diversification through Targeted Functional Group Interconversions
Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comfiveable.me This approach allows for the diversification of the this compound scaffold, providing access to a library of related compounds with potentially different physical, chemical, and biological properties. The two primary functional groups available for modification are the secondary alcohol and the aryl bromide.
The secondary alcohol is a versatile functional group that can undergo a variety of transformations. fiveable.me
Oxidation: The secondary benzylic alcohol can be readily oxidized to the corresponding ketone, 1-(4-bromophenyl)pentan-2-one (B7862634). A range of oxidizing agents can be employed, from chromium-based reagents like pyridinium chlorochromate (PCC) to milder, more modern methods such as Swern or Dess-Martin periodinane oxidations. researchgate.netlibretexts.org
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. chemguide.co.ukresearchgate.net This reaction is often catalyzed by an acid and can be used to introduce a wide variety of acyl groups. For instance, reaction with acetic anhydride would yield 1-(4-bromophenyl)pentan-2-yl acetate (B1210297).
Etherification: Formation of an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.
The aryl bromide on the phenyl ring is primarily modified through reactions that substitute the bromine atom.
Hydrodehalogenation: The bromine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation or reaction with a hydride source, yielding 1-phenylpentan-2-ol.
Halogen Exchange: While less common for aryl halides than alkyl halides, under specific conditions, the bromide could potentially be exchanged for another halogen.
Table 2: Examples of Functional Group Interconversions for this compound
| Target Functional Group | Transformation | Typical Reagents | Product |
|---|---|---|---|
| Ketone | Oxidation of secondary alcohol | PCC, DMP, or Swern conditions | 1-(4-Bromophenyl)pentan-2-one |
| Ester | Esterification of alcohol | Acetic anhydride, pyridine | 1-(4-Bromophenyl)pentan-2-yl acetate |
| Ether | Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 1-(4-Bromophenyl)-2-methoxypentane |
| Arene | Hydrodehalogenation | H₂, Pd/C, base | 1-Phenylpentan-2-ol |
Preparation of Complex Architectures Utilizing this compound as a Synthon
A synthon is a conceptual building block used in retrosynthetic analysis to plan the synthesis of complex organic molecules. This compound is an excellent synthon because its aryl bromide functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, allowing for the modular construction of complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netlibretexts.org By reacting this compound with various arylboronic acids, a wide range of biaryl compounds can be synthesized. These structures are prevalent in pharmaceuticals and material science.
Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org This reaction provides direct access to a diverse set of aniline derivatives, which are important intermediates and final products in many areas of chemistry.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating a carbon-carbon bond between an sp² and an sp carbon atom. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This is a highly effective method for synthesizing arylalkynes, which can be further elaborated into more complex structures.
By leveraging these and other cross-coupling reactions, the relatively simple scaffold of this compound can be elaborated into significantly more complex molecules, demonstrating its value as a versatile synthetic building block.
Table 3: Cross-Coupling Reactions Using this compound as a Synthon
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivatives |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl amine derivatives |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne derivatives |
Applications of 1 4 Bromophenyl Pentan 2 Ol As a Synthetic Intermediate
Role in the Total Synthesis of Complex Natural Products and Analogues
The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically important molecules that are often scarce in nature. nih.gov While specific examples detailing the use of 1-(4-Bromophenyl)pentan-2-ol in the total synthesis of a named natural product are not prevalent in the literature, its structural motifs are commonly found in precursors to complex molecules.
The bromophenyl moiety is a particularly valuable handle for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in constructing the carbon skeleton of many natural products. For instance, a hypothetical synthetic route towards a complex polyphenol natural product could involve a Suzuki coupling reaction where the 4-bromophenyl group of this compound is coupled with a boronic acid derivative of another complex fragment.
The secondary alcohol at the 2-position of the pentyl chain offers another site for strategic manipulation. It can be oxidized to a ketone, which can then undergo a variety of transformations, including aldol (B89426) reactions, Wittig reactions, or serve as a site for the introduction of new stereocenters. Alternatively, the hydroxyl group can be used as a directing group in stereoselective reactions or be converted into a good leaving group for substitution reactions. The chirality at this position, if controlled, can be relayed to other parts of the molecule, which is a critical aspect in the asymmetric synthesis of natural products.
The combination of these two reactive centers allows for a modular approach to the synthesis of complex targets. One could envision a synthetic strategy where the bromophenyl group is first utilized in a cross-coupling reaction to assemble a significant portion of the molecular backbone. Subsequently, the secondary alcohol could be elaborated to introduce further complexity and functionality, leading to the final natural product or its analogues. This divergent approach, where a common intermediate is used to generate a variety of related structures, is a powerful strategy in modern synthetic chemistry. researchgate.net
Utility in the Construction of Advanced Organic Scaffolds and Building Blocks
Advanced organic scaffolds are core molecular frameworks that serve as the basis for the development of new materials and pharmaceuticals. The unique combination of a functionalized aromatic ring and an aliphatic chain with a hydroxyl group makes this compound an attractive starting material for the construction of diverse and novel scaffolds.
The bromine atom on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities. For example, it can be replaced with a wide range of substituents through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the electronic and steric properties of the aromatic ring, leading to a library of derivatives with tailored characteristics.
Furthermore, the secondary alcohol can participate in a variety of reactions to build more complex structures. It can be esterified or etherified to introduce different side chains, or it can be used as a handle to attach the molecule to a solid support for solid-phase synthesis. The pentyl chain itself can be further functionalized, for example, through C-H activation reactions, although this is a more advanced and less common transformation for such a substrate.
A powerful application of this compound in this context is its use in the synthesis of heterocyclic compounds. For instance, the hydroxyl group could be converted into an amino group, which could then participate in a condensation reaction with a dicarbonyl compound to form a pyrrole or a pyridine ring. The bromophenyl group could then be used in a subsequent intramolecular cyclization reaction to form a fused heterocyclic system, which are common scaffolds in medicinal chemistry. The ability to construct such complex scaffolds from a relatively simple starting material highlights the utility of this compound as a valuable building block in organic synthesis.
Precursor in the Synthesis of Investigational Chemical Probes and Ligands
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or an enzyme, to study its function in a biological system. The design of a chemical probe requires a careful balance of potency, selectivity, and appropriate physicochemical properties. This compound possesses features that make it a promising precursor for the synthesis of such investigational tools.
The bromophenyl group can serve multiple roles in a chemical probe. It can act as a recognition element that binds to a specific pocket in the target protein. The bromine atom can also be used as a site for the attachment of a reporter group, such as a fluorescent dye or a radioactive isotope, which allows for the visualization and quantification of the probe's interaction with its target. Furthermore, the bromine atom can be replaced with a photoreactive group, such as an azide or a diazirine, to create a photoaffinity label that can be used to covalently modify the target protein upon irradiation with light.
The secondary alcohol functionality can also be modified to optimize the probe's properties. For example, it can be converted into an ester or an ether to modulate the probe's solubility and cell permeability. The stereochemistry of the alcohol can also be important for achieving high affinity and selectivity for the target.
A hypothetical example of the use of this compound as a precursor to a chemical probe could involve the coupling of a fluorescent dye to the phenyl ring via a Suzuki reaction. The hydroxyl group could then be modified to improve the probe's binding affinity for a target enzyme. The resulting fluorescent probe could then be used in cellular imaging experiments to study the localization and dynamics of the enzyme in living cells.
Development of Compound Libraries for Chemical Space Exploration
Combinatorial chemistry is a powerful approach for the rapid synthesis of large numbers of compounds, known as compound libraries, which can then be screened for biological activity. nih.gov The goal of combinatorial chemistry is to explore a wide range of chemical space to identify new lead compounds for drug discovery and other applications. This compound is an ideal scaffold for the construction of such libraries due to its two orthogonal points of diversification.
A combinatorial library based on the this compound scaffold could be generated by systematically varying the substituents at the two reactive positions. For example, a library of compounds could be synthesized by reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction to introduce a variety of substituents on the phenyl ring. The resulting secondary alcohols could then be reacted with a library of carboxylic acids to form a collection of esters. This two-dimensional combinatorial approach would generate a large and diverse library of compounds with minimal synthetic effort.
The resulting library of compounds could then be screened against a panel of biological targets to identify molecules with interesting activities. The "hits" from the screen could then be further optimized to improve their potency and selectivity. This approach allows for the rapid exploration of structure-activity relationships and can significantly accelerate the drug discovery process.
Analytical Methodologies for Advanced Structural and Mechanistic Elucidation of 1 4 Bromophenyl Pentan 2 Ol and Its Derivatives
Advanced Spectroscopic Techniques for Conformational and Chiral Analysis
Spectroscopic methods that are sensitive to chirality are indispensable for studying enantiomers, which possess identical physical properties except for their interaction with polarized light.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopies used to determine the absolute configuration of chiral molecules. nih.govucalgary.ca ECD measures the differential absorption of left and right circularly polarized light in the UV-Visible region, which arises from electronic transitions. rsc.org VCD, its vibrational counterpart, measures this difference in the infrared region, providing a detailed fingerprint of a molecule's stereochemistry and conformation in solution. nih.govmdpi.com
For 1-(4-Bromophenyl)pentan-2-ol, the experimental VCD spectra of its two enantiomers, (R)-1-(4-Bromophenyl)pentan-2-ol and (S)-1-(4-Bromophenyl)pentan-2-ol, would be mirror images of each other, while their standard infrared (IR) spectra would be identical. nih.gov The absolute configuration can be unambiguously assigned by comparing the experimental VCD spectrum with the theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov This combined experimental and computational approach provides a reliable method for establishing the absolute stereochemistry without the need for chemical derivatization or crystallization.
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard one-dimensional ¹H and ¹³C NMR spectra confirm the basic carbon skeleton and proton environments of this compound, high-field and multi-dimensional NMR techniques are necessary to resolve complex coupling patterns and provide detailed conformational insights. nih.govdocbrown.info
The presence of a stereocenter at the C2 position renders the adjacent methylene (B1212753) protons (C1) diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals with complex splitting patterns. High-field NMR instruments provide the necessary signal dispersion to resolve these intricate multiplets.
Multi-dimensional NMR techniques further clarify the structure:
Correlation Spectroscopy (COSY): Establishes the connectivity between adjacent protons by revealing scalar (J) couplings through bonds. This would confirm the -CH(OH)-CH₂-CH₂-CH₃ and Ar-CH₂-CH(OH)- fragments.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's preferred conformation and the relative orientation of its substituents. nih.gov
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Position | Chemical Shift (δ, ppm) |
| H-2 (CH-OH) | ~3.7-3.9 | m | C-aromatic (C-Br) | ~121 |
| H-1 (Ar-CH₂) | ~2.6-2.8 | m (diastereotopic) | C-aromatic (CH) | ~131 |
| H-3 (CH₂) | ~1.3-1.5 | m | C-aromatic (CH) | ~132 |
| H-4 (CH₂) | ~1.2-1.4 | m | C-aromatic (C-CH₂) | ~140 |
| H-5 (CH₃) | ~0.9 | t, J ≈ 7 | C-2 (CH-OH) | ~71 |
| OH | Variable (broad s) | - | C-1 (Ar-CH₂) | ~45 |
| H-aromatic | ~7.2 (d, J ≈ 8) | d, J ≈ 8 | C-3 (CH₂) | ~39 |
| H-aromatic | ~7.4 (d, J ≈ 8) | d, J ≈ 8 | C-4 (CH₂) | ~19 |
| C-5 (CH₃) | ~14 |
Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary. rsc.orgrsc.orgchemicalbook.com
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. dntb.gov.ua By diffracting X-rays off a single crystal of an enantiomerically pure sample of this compound, it is possible to generate a detailed electron density map from which the exact position of every atom can be determined.
This technique provides several key pieces of information:
Absolute Configuration: For a chiral molecule crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (R or S) without ambiguity. mdpi.com
Molecular Conformation: The analysis reveals the precise bond lengths, bond angles, and torsion angles of the molecule as it exists in the crystal lattice, offering a snapshot of a low-energy conformation.
| Parameter | Example Data for a Related Compound nih.gov |
|---|---|
| Chemical Formula | C₁₀H₇BrO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 5.876 |
| c (Å) | 15.432 |
| β (°) | 105.12 |
| Volume (ų) | 885.1 |
| Z (Molecules per unit cell) | 4 |
Note: Data shown is for the related compound 1-(4-bromophenyl)but-3-yn-1-one to illustrate the type of information obtained from an X-ray crystallography experiment. nih.gov
Chromatographic Techniques for Enantiomeric Excess Determination
Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical in many scientific fields. wikipedia.org Enantiomeric excess is a measurement of the degree to which one enantiomer is present in greater amounts than the other in a mixture, expressed as a percentage. chemistrysteps.commasterorganicchemistry.com Chromatographic methods are the most widely used and reliable techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and determining their relative proportions. jiangnan.edu.cnnih.gov The separation is achieved by using a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com
For this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective. mdpi.comnih.gov By developing a suitable method, a baseline separation of the (R) and (S) enantiomers can be achieved. The area under each peak is directly proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Amylose or Cellulose-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase | Hexane/Isopropanol (B130326) or Hexane/Ethanol (B145695) mixture |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 25 °C |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another high-resolution technique for enantioseparation, particularly for volatile and thermally stable compounds. jiangnan.edu.cngcms.cz Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin. nih.gov
For a polar molecule like this compound, derivatization of the hydroxyl group (e.g., to an acetate (B1210297) or silyl (B83357) ether) is often performed prior to analysis. sigmaaldrich.com This step increases the compound's volatility and improves its chromatographic peak shape. The derivatized enantiomers then interact differently with the chiral stationary phase, enabling their separation and subsequent quantification by a detector such as a Flame Ionization Detector (FID). nih.govsigmaaldrich.com
| Parameter | Typical Condition |
|---|---|
| Column | Cyclodextrin derivative-based capillary column (e.g., Rt-βDEX) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature followed by a ramp to a final temperature |
| Detector | Flame Ionization Detector (FID) |
| Derivatization | Often required (e.g., acetylation of the hydroxyl group) |
Future Research Directions and Emerging Opportunities in 1 4 Bromophenyl Pentan 2 Ol Chemistry
Development of Sustainable and Green Chemistry Approaches to its Synthesis and Transformations
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. For the synthesis of 1-(4-Bromophenyl)pentan-2-ol, this translates to innovations in both the introduction of the bromo-phenyl group and the creation of the secondary alcohol functionality.
One key area of development is the use of more environmentally benign brominating agents. Traditional bromination methods often involve hazardous reagents like liquid bromine. acs.org Future approaches will likely favor safer and more sustainable alternatives. For instance, systems like a 2:1 bromide:bromate reagent, which can be generated from industrial bromine recovery processes, offer a cost-effective and eco-friendly method for brominating aromatic substrates under ambient conditions without a catalyst. acs.org Another sustainable strategy is the in situ generation of bromine from the oxidation of bromide salts with greener oxidants like hydrogen peroxide. researchgate.net
Regarding the alcohol synthesis and its subsequent transformations, a significant focus is on minimizing the use of volatile organic solvents. Research into solvent-free reaction conditions, or the use of water as a solvent, is a prominent theme in green chemistry. researchgate.net Microwave-assisted organic synthesis represents another green approach, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net The development of reusable nanocatalysts, such as cobalt composites immobilized on polysulfone fibrous networks, for the oxidation of secondary alcohols to ketones under solvent-free microwave conditions, exemplifies this trend. researchgate.net
| Green Chemistry Approach | Description | Potential Advantage for this compound |
| Alternative Brominating Agents | Use of reagents like bromide:bromate mixtures or in situ generated bromine. acs.orgresearchgate.net | Avoids handling of hazardous liquid bromine, potentially lower cost, and higher bromine atom efficiency. acs.org |
| Solvent-Free/Aqueous Conditions | Conducting reactions without organic solvents or in water. researchgate.net | Reduced environmental impact from solvent waste and potential for easier product isolation. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. researchgate.net | Shorter reaction times, increased yields, and lower energy consumption for synthesis and transformations. researchgate.net |
| Reusable Nanocatalysts | Employing catalysts that can be easily recovered and reused for multiple reaction cycles. researchgate.net | Reduced catalyst waste and lower overall process cost. researchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for achieving high levels of reactivity and, particularly, enantioselectivity in the synthesis of chiral molecules like this compound. The quest for enantiomerically pure compounds is a major driver in the pharmaceutical and fine chemical industries. iosrjournals.org
A primary route to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)pentan-2-one (B7862634). Significant progress has been made in developing catalysts for the asymmetric reduction of ketones. Transition metal complexes, often in combination with chiral ligands, are at the forefront of this research. For example, rhodium-BINAP complexes have shown broad applicability in the asymmetric hydrogenation of various functionalized ketones. nih.gov The development of bifunctional catalysts, which can activate both the ketone and the reducing agent, is a promising area of research for enhancing both activity and selectivity.
Another important synthetic route is the catalytic asymmetric addition of organometallic reagents to 4-bromobenzaldehyde (B125591). While the addition of organozinc reagents to aldehydes has been extensively studied, achieving high enantioselectivity with a broad range of substrates remains a challenge. nih.gov Research into new chiral ligands, such as modified BINOL derivatives, continues to yield more effective catalysts for these transformations. acs.org The development of catalytic systems that can utilize more readily available and less reactive organometallic reagents, such as Grignard reagents, under mild conditions is a significant goal. acs.org
| Catalytic Approach | Description | Relevance to this compound Synthesis |
| Asymmetric Ketone Reduction | Enantioselective reduction of 1-(4-bromophenyl)pentan-2-one using chiral catalysts (e.g., transition metal complexes with chiral ligands). nih.gov | Direct route to enantiomerically enriched this compound. |
| Asymmetric Aldehyde Alkylation | Catalytic asymmetric addition of a propyl nucleophile (from an organometallic reagent) to 4-bromobenzaldehyde. acs.orgnih.govacs.org | Provides an alternative pathway to the chiral alcohol. |
| Bifunctional Catalysis | Use of catalysts with dual functionalities to activate both reactants simultaneously. | Potential for higher reaction rates and improved stereocontrol. |
| Novel Chiral Ligand Design | Synthesis and application of new chiral ligands to improve the performance of metal-based catalysts. acs.org | Key to achieving higher enantioselectivity and broader substrate scope. |
Chemoenzymatic Transformations for Biocatalytic Pathways
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. For the synthesis of chiral alcohols like this compound, biocatalysis is particularly attractive due to the high enantioselectivity often exhibited by enzymes.
A well-established biocatalytic approach is the asymmetric reduction of the corresponding ketone. A variety of microorganisms and isolated enzymes, particularly alcohol dehydrogenases (ADHs), are capable of reducing ketones to chiral secondary alcohols with high enantiomeric excess. rsc.org For instance, studies on the bioreduction of the structurally similar 4'-bromoacetophenone (B126571) have shown that different microorganisms can produce either the (R) or (S)-enantiomer of the corresponding alcohol with high conversion and enantiomeric excess. researchgate.net Specifically, Geotrichum candidum has been used to produce the (R)-isomer, while Rhodotorula rubra yields the (S)-isomer. researchgate.net This highlights the potential for selecting a specific biocatalyst to obtain the desired stereoisomer of this compound.
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis. For example, a chemical step could be used to synthesize the prochiral ketone, which is then stereoselectively reduced using a biocatalyst. rsc.org Another approach is dynamic kinetic resolution (DKR), where a racemic alcohol is converted into a single enantiomer of a derivative (e.g., an ester) in near-quantitative yield. This is achieved by combining an enzymatic resolution with a catalyst that racemizes the unreacted alcohol enantiomer in situ. mdpi.com
| Biocatalytic Strategy | Description | Application to this compound |
| Asymmetric Bioreduction | Use of whole microorganisms (e.g., yeast, bacteria) or isolated enzymes (e.g., ADHs) to reduce 1-(4-bromophenyl)pentan-2-one. rsc.orgresearchgate.net | A direct and highly enantioselective route to either the (R) or (S) enantiomer. |
| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic kinetic resolution of racemic this compound with in situ racemization of the slower-reacting enantiomer. mdpi.com | Enables the theoretical 100% conversion of a racemate to a single enantiomerically pure product. |
| Multi-enzyme Cascades | Coupling multiple enzymatic reactions in a single pot to perform a multi-step synthesis. | Can lead to more efficient and sustainable processes by avoiding intermediate isolation steps. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow technologies and automated platforms is revolutionizing the way molecules are produced, from laboratory scale to industrial manufacturing. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and library synthesis.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is well-suited for the synthesis of this compound and its derivatives. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and selectivities. nih.govacs.org For catalytic reactions, packed-bed reactors containing immobilized catalysts can be used, which simplifies catalyst separation and reuse. nih.gov Continuous flow systems have been successfully employed for the synthesis of chiral active pharmaceutical ingredients, demonstrating their potential for producing enantiomerically pure alcohols. nih.gov
Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate the discovery and development of new synthetic routes and derivatives of this compound. These platforms can perform a large number of reactions in parallel, automatically varying reaction conditions to quickly identify optimal parameters. researchgate.net By integrating synthesis with purification and analysis, these systems can rapidly generate libraries of related compounds for screening in various applications. researchgate.net
| Technology | Description | Potential Impact on this compound Chemistry |
| Continuous Flow Chemistry | Performing reactions in a continuous stream, offering precise control over reaction conditions. nih.govacs.org | Improved safety, higher yields and selectivity, easier scale-up, and simplified catalyst recycling. nih.gov |
| Automated Synthesis Platforms | Robotic systems that automate the entire synthesis workflow, from reagent dispensing to product analysis. researchgate.net | Rapid optimization of reaction conditions, high-throughput synthesis of derivatives, and accelerated discovery of new applications. |
| Integrated Systems | Combining flow chemistry with automated platforms for a fully continuous and automated synthesis process. | Potential for on-demand production and streamlined process development. |
Expanding Applications in Materials Science and Functional Molecule Design
The unique combination of a bromophenyl group and a chiral secondary alcohol functionality in this compound makes it an attractive building block for the design of novel materials and functional molecules. The bromine atom, in particular, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in materials synthesis.
In materials science, brominated aromatic compounds are valuable precursors for a variety of advanced materials. For example, they are used in the synthesis of organic light-emitting diode (OLED) materials, where the electronic properties can be fine-tuned through the substitution pattern on the aromatic ring. nbinno.com The bromine atom can be readily converted to other functional groups via reactions like the Suzuki or Heck coupling, allowing for the construction of complex conjugated systems with desired photophysical properties. mdpi.com The presence of the chiral alcohol moiety in this compound could be exploited to introduce chirality into these materials, potentially leading to materials with interesting chiroptical properties or for applications in asymmetric catalysis.
Furthermore, the structure of this compound makes it a potential precursor for the synthesis of biologically active molecules. Many pharmaceuticals and agrochemicals contain chiral alcohol and substituted phenyl moieties. The bromo-substituent can serve as a key reactive site for the construction of more complex molecular architectures. The development of efficient and stereoselective methods to synthesize and transform this compound will undoubtedly open up new avenues for its use in the design and synthesis of novel functional molecules.
| Application Area | Potential Role of this compound | Key Structural Features |
| Organic Electronics | As a precursor or building block for OLEDs, organic photovoltaics, or organic field-effect transistors. nbinno.com | The bromophenyl group allows for cross-coupling reactions to build larger conjugated systems. The chiral center could induce specific packing or chiroptical properties. |
| Chiral Ligand Synthesis | As a starting material for the synthesis of new chiral ligands for asymmetric catalysis. | The chiral secondary alcohol can be derivatized to coordinate with metal centers. |
| Pharmaceutical and Agrochemical Synthesis | As an intermediate in the synthesis of complex, biologically active molecules. | The combination of a chiral alcohol and a functionalizable aromatic ring is a common motif in many bioactive compounds. |
| Functional Polymers | As a monomer or functionalizing agent for the synthesis of specialty polymers. | The vinyl group that could be generated from the alcohol or the reactive bromine atom can be used for polymerization or polymer modification. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)pentan-2-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation using 4-bromobenzene derivatives and pentanol precursors. A typical approach involves reacting 4-bromophenylmagnesium bromide with a ketone intermediate (e.g., pentan-2-one) under anhydrous conditions, followed by reduction with NaBH4 or LiAlH4 .
- Key Variables : Temperature (0–25°C), solvent polarity (THF vs. ether), and catalyst choice (AlCl3 vs. FeCl3) significantly affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Data Interpretation :
- <sup>1</sup>H NMR : Expected signals include a singlet for the hydroxyl proton (δ 1.5–2.0 ppm, exchangeable), a multiplet for the bromophenyl aromatic protons (δ 7.2–7.6 ppm), and splitting patterns for the pentanol backbone .
- IR : Strong O-H stretch (~3200–3500 cm<sup>−1</sup>) and C-Br vibration (~500–600 cm<sup>−1</sup>) confirm functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in enzymatic reductions of bromophenyl ketone precursors?
- Experimental Design : Use chiral catalysts (e.g., Ru-BINAP complexes) or engineered ketoreductases to study enantioselective reduction of 1-(4-Bromophenyl)pentan-2-one. Monitor kinetics via circular dichroism (CD) or chiral HPLC .
- Data Contradictions : Some studies report higher enantiomeric excess (ee) with biocatalysts (>90%) compared to chemical methods (70–80%), suggesting enzyme-substrate docking precision .
Q. How does the bromophenyl group influence the compound’s bioactivity in antimicrobial assays?
- Methodology : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays). Compare with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl derivatives) to isolate electronic effects of bromine .
- Findings : Preliminary data indicate MIC values of 16–32 µg/mL for S. aureus, but no activity against E. coli, highlighting selectivity linked to membrane permeability .
Q. Can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to map electron density at the bromine site. Validate predictions experimentally by reacting with phenylboronic acid (Pd(PPh3)4, K2CO3, DMF/H2O) .
- Results : Theoretical studies suggest moderate activation energy (ΔG<sup>‡</sup> ~25 kcal/mol), correlating with observed 60–70% yields in biphenyl product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
